N,N-diethyl-4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride
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Overview
Description
N,N-diethyl-4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride is a complex organic compound that features an imidazole ring, a piperazine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride typically involves multiple steps, starting with the preparation of the imidazole ring. Common methods for synthesizing imidazoles include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The piperazine ring can be synthesized through cyclization reactions involving diethylenetriamine and appropriate reagents . The final step involves the sulfonation of the benzene ring and subsequent coupling with the imidazole and piperazine intermediates under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced imidazole compounds, and substituted sulfonamides .
Scientific Research Applications
N,N-diethyl-4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity and other biological processes . The piperazine ring may interact with neurotransmitter receptors, influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as clemizole, etonitazene, and omeprazole .
Uniqueness
What sets N,N-diethyl-4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties .
Properties
IUPAC Name |
N,N-diethyl-4-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]benzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3S.ClH/c1-4-24(5-2)28(26,27)17-8-6-16(7-9-17)18(25)22-12-14-23(15-13-22)19-20-10-11-21(19)3;/h6-11H,4-5,12-15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHZTVASPQTVMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CN3C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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